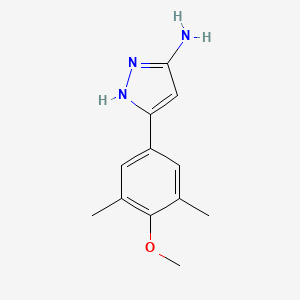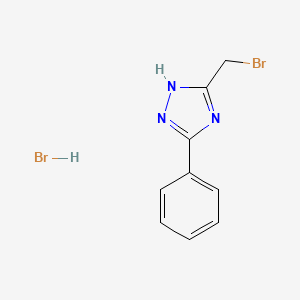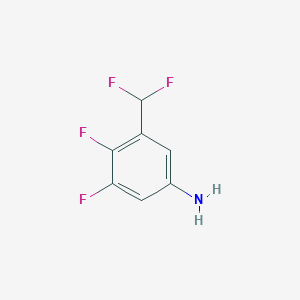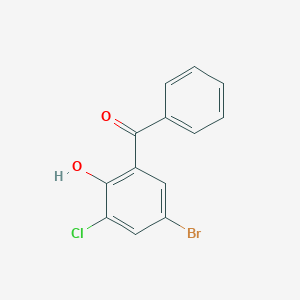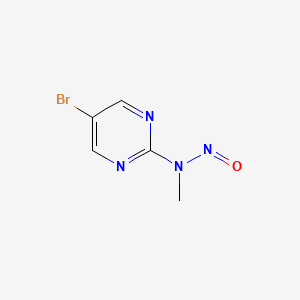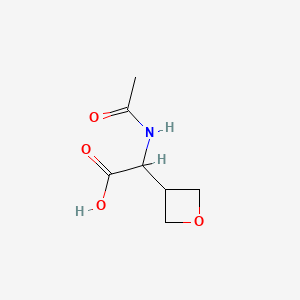![molecular formula C26H25NO4 B13622680 4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)
4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of 4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Chemical Reactions Analysis
4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Scientific Research Applications
This compound is primarily used in peptide synthesis as a coupling agent. It is valuable in the field of chemistry for the synthesis of complex peptides and proteins. In biology and medicine, it is used to create peptide-based drugs and study protein interactions . Its stability and ease of removal make it an essential tool in industrial applications for the production of peptides .
Mechanism of Action
The mechanism of action of 4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid involves the protection of the amino group with the Fmoc group. This protection prevents unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids such as:
Fmoc-Lysine: Used in peptide synthesis with similar stability and removal conditions.
Fmoc-Arginine: Another Fmoc-protected amino acid with unique properties for peptide synthesis.
4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid stands out due to its specific structure, which provides unique reactivity and stability in peptide synthesis .
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C26H25NO4/c28-25(29)15-8-16-27(17-19-9-2-1-3-10-19)26(30)31-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24H,8,15-18H2,(H,28,29) |
InChI Key |
ZBTAPOQACGOJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


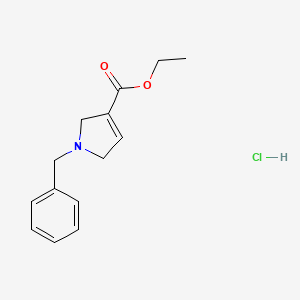
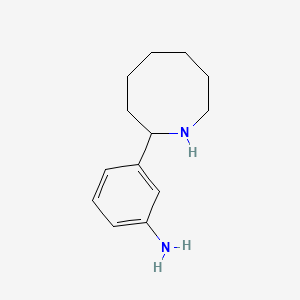
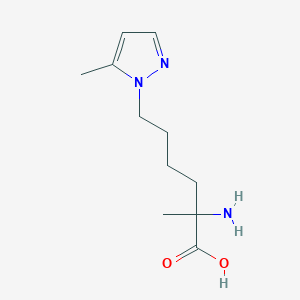
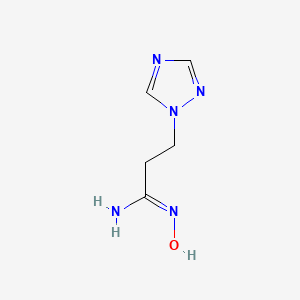
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
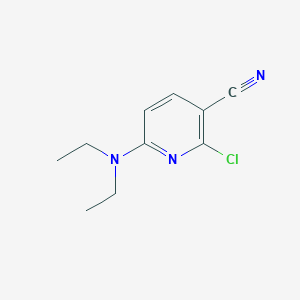
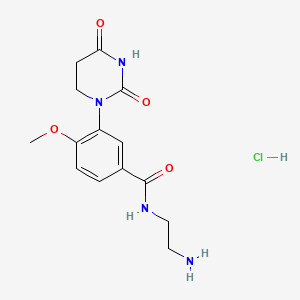
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
